tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate
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Overview
Description
tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate is a chemical compound with the molecular formula C11H15BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate typically involves the reaction of 2-bromo-5-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: The pyridine ring can be reduced to a piperidine ring under certain conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine atom and the carbamate group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
Uniqueness
tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate is unique due to the presence of both the bromine atom and the tert-butyl carbamate group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H15BrN2O2 |
---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-5-methylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-6-13-9(12)5-8(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
InChI Key |
QGZWICCDRCRHIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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